3-(4-(Trifluoromethyl)pyridin-2-yl)thiazolidine
Overview
Description
3-(4-(Trifluoromethyl)pyridin-2-yl)thiazolidine is a heterocyclic compound that features a thiazolidine ring fused with a pyridine ring substituted with a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)pyridin-2-yl)thiazolidine typically involves the reaction of a pyridine derivative with a thiazolidine precursor. One common method is the condensation of 4-(trifluoromethyl)pyridine-2-carbaldehyde with thiazolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of green chemistry principles, such as solvent recycling and catalyst recovery, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethyl)pyridin-2-yl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(4-(Trifluoromethyl)pyridin-2-yl)thiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethyl)pyridin-2-yl)thiazolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit enzymes involved in cancer cell proliferation or modulate receptors associated with inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: A simpler analog without the pyridine ring or trifluoromethyl group.
4-(Trifluoromethyl)pyridine: Lacks the thiazolidine ring but contains the trifluoromethyl-substituted pyridine.
Thiazole: Contains a thiazole ring instead of a thiazolidine ring.
Uniqueness
3-(4-(Trifluoromethyl)pyridin-2-yl)thiazolidine is unique due to the combination of the trifluoromethyl-substituted pyridine and the thiazolidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous for drug development. The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2S/c10-9(11,12)7-1-2-13-8(5-7)14-3-4-15-6-14/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLYBQDBKZYZRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=NC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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